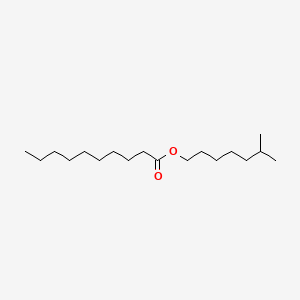
Isooctyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to pale yellow liquid with a molecular formula of C18H36O2 and a molecular weight of 284.48 g/mol . This compound is widely used in various industries due to its excellent emollient properties and stability.
Méthodes De Préparation
Isooctyl decanoate can be synthesized through the esterification of decanoic acid with isooctyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial production methods often involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Isooctyl decanoate primarily undergoes hydrolysis, oxidation, and reduction reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanoic acid and isooctyl alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are decanoic acid and isooctyl alcohol .
Applications De Recherche Scientifique
Isooctyl decanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: this compound is used in the formulation of various biological assays and experiments.
Medicine: It is used in the formulation of topical medications and cosmetic products due to its emollient properties.
Industry: This compound is used in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of isooctyl decanoate primarily involves its interaction with lipid membranes. As an emollient, it helps to soften and smooth the skin by forming a barrier that prevents moisture loss. This barrier function is achieved through the compound’s ability to integrate into the lipid bilayers of the skin, enhancing its hydration and elasticity .
Comparaison Avec Des Composés Similaires
Isooctyl decanoate can be compared with other similar compounds such as isooctyl palmitate and isooctyl stearate. These compounds share similar emollient properties but differ in their fatty acid chain lengths and molecular weights. This compound is unique due to its specific combination of decanoic acid and isooctyl alcohol, which provides a balance of stability and emollient properties .
Isooctyl palmitate: Formed from palmitic acid and isooctyl alcohol, it has a higher molecular weight and is used in similar applications.
Isooctyl stearate: Formed from stearic acid and isooctyl alcohol, it is used in formulations requiring a heavier emollient.
Propriétés
Numéro CAS |
84713-05-3 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
6-methylheptyl decanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-12-15-18(19)20-16-13-10-11-14-17(2)3/h17H,4-16H2,1-3H3 |
Clé InChI |
JCVISYMLIJSRBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



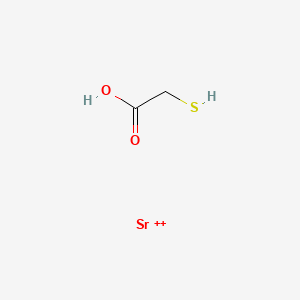
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)


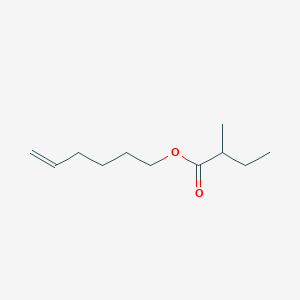
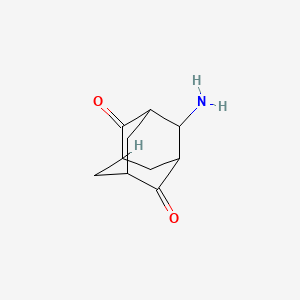
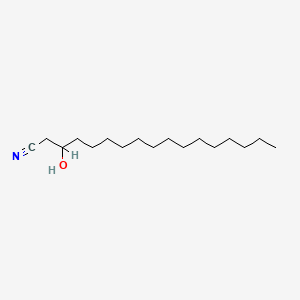
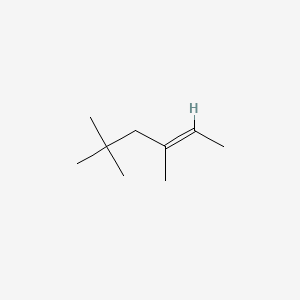

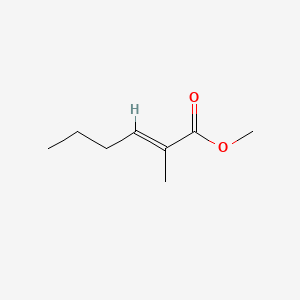


![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
